molecular formula C31H47NaO6 B13735817 sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

Cat. No.: B13735817
M. Wt: 538.7 g/mol
InChI Key: HJHVQCXHVMGZNC-SHZMLIGYSA-M
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Description

Sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate is a complex organic compound with a unique structure. This compound is characterized by its multiple hydroxyl groups, acetyl group, and a cyclopenta[a]phenanthrene core. It is of significant interest in various fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and acetyl groups. The final step involves the formation of the sodium salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and acetyl groups play a crucial role in its biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Compared to other similar compounds, sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate is unique due to its specific structural features. Similar compounds include other cyclopenta[a]phenanthrene derivatives with different functional groups. The presence of multiple hydroxyl and acetyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C31H47NaO6

Molecular Weight

538.7 g/mol

IUPAC Name

sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

InChI

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20-;/t18-,21?,22+,23+,24+,25-,27?,29-,30-,31-;/m0./s1

InChI Key

HJHVQCXHVMGZNC-SHZMLIGYSA-M

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])OC(=O)C)C)O)C)C)O.[Na+]

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Origin of Product

United States

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